Ethyl 5-nitroisoxazole-3-carboxylate

Description

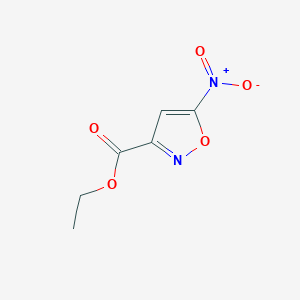

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-nitro-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5/c1-2-12-6(9)4-3-5(8(10)11)13-7-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBHGCRWZVUNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566280 | |

| Record name | Ethyl 5-nitro-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155088-43-0 | |

| Record name | Ethyl 5-nitro-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Nitroisoxazole 3 Carboxylate

Classical Approaches to Isoxazole (B147169) Ring Formation Relevant to the Compound

Traditional methods for forming the isoxazole core have long been established, primarily relying on cyclocondensation and subsequent functionalization.

Cyclocondensation Reactions Employing Hydroxylamine (B1172632) Derivatives

A foundational method for constructing the isoxazole ring is the reaction between a 1,3-dicarbonyl compound and hydroxylamine or its salts. youtube.com The reaction proceeds through an initial condensation where the amine group of hydroxylamine reacts with one of the carbonyl groups to form an imine (or more specifically, an oxime). youtube.com Subsequently, an intramolecular cyclization occurs when the hydroxyl group attacks the second carbonyl, followed by dehydration to yield the aromatic isoxazole ring. youtube.com

For the synthesis of 3-carboxylate isoxazole derivatives, the starting material is typically a β-keto ester. The Claisen isoxazole synthesis describes the condensation of β-keto esters with hydroxylamine, which can lead to different isomers depending on the reaction conditions and substituents. youtube.com In a relevant procedure, reacting a β-keto ester with hydroxylamine hydrochloride can generate a 3-substituted-isoxazol-5(4H)-one intermediate, which can then be further processed. mdpi.com A general synthesis for 4-isoxazolecarboxylic esters involves reacting enamino esters with primary nitro compounds, showcasing the versatility of building blocks for creating substituted isoxazoles. orgsyn.org

Nitration Strategies for Isoxazole Scaffolds

The introduction of a nitro group onto a pre-existing isoxazole ring is a classical functionalization strategy. Electrophilic aromatic nitration is typically carried out using a mixture of nitric acid and a strong protonating agent like sulfuric acid. youtube.com This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is capable of attacking the aromatic ring. youtube.com The reaction temperature and acid concentrations are critical parameters that control the outcome, including the potential for dinitration. google.com

While these methods are standard for many aromatic systems, their application to isoxazole scaffolds requires careful consideration of the ring's reactivity and the directing effects of existing substituents. researchgate.net Direct nitration of some heteroaromatic compounds can result in low yields or require the initial preparation of activated derivatives. google.com The presence of an electron-withdrawing carboxylate group at the C-3 position would deactivate the ring towards electrophilic attack and would likely direct the incoming nitro group. For instance, 3,5-dimethyl-4-nitroisoxazole (B73060) has been synthesized, demonstrating that direct nitration of the isoxazole ring is possible, although the position of nitration is highly dependent on the existing substituents and reaction conditions. acs.org

Modern Synthetic Innovations and Regioselective Approaches

Contemporary synthetic chemistry offers more advanced and regioselective methods for constructing complex molecules like Ethyl 5-nitroisoxazole-3-carboxylate, often with improved yields and milder conditions.

Catalyst-Mediated Synthesis (e.g., [3+2] Cycloaddition Reactions)

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and widely used modern method for synthesizing five-membered heterocycles like isoxazoles. rsc.org This reaction involves a 1,3-dipole (such as a nitrile oxide) reacting with a dipolarophile (such as an alkyne). rsc.org

To achieve regioselectivity and efficiency, these reactions are often mediated by metal catalysts. Copper(I) and Ruthenium(II) catalysts are commonly employed to control the reaction between terminal alkynes and nitrile oxides, typically yielding 3,5-disubstituted isoxazoles with high regioselectivity. beilstein-journals.orgnih.gov Palladium catalysts have also been utilized in intramolecular cyclizations to produce 3,4,5-trisubstituted isoxazoles. beilstein-journals.org An efficient protocol for preparing 3,5-disubstituted isoxazoles involves the cycloaddition-condensation of alkynes with activated primary nitro compounds, such as ethyl nitroacetate (B1208598). mdpi.com This specific reaction, catalyzed by a base like sodium hydroxide (B78521) in water, directly leads to the formation of ethyl 5-(substituted)isoxazole-3-carboxylate derivatives in high yields. mdpi.com

Table 1: Catalyst Performance in Isoxazole Synthesis This table summarizes the outcomes of different catalysts used in the synthesis of various isoxazole derivatives as reported in the literature.

| Catalyst System | Reactants | Product Type | Key Advantages | Source(s) |

|---|---|---|---|---|

| Copper(I) | Terminal Alkynes, Nitrile Oxides | 3,5-disubstituted isoxazoles | High regioselectivity and yields at room temperature. | beilstein-journals.orgnih.gov |

| Ruthenium(II) | Non-terminal Alkynes, Nitrile Oxides | 3,4,5-trisubstituted isoxazoles | High yields and regioselectivity for highly substituted isoxazoles. | beilstein-journals.orgnih.gov |

| Palladium(II) Acetate | Terminal Alkynes, Hydroximoyl Chlorides | Tricyclic isoxazoles | Enables intramolecular arylation in a cascade process. | bohrium.com |

| Sodium Hydroxide | Propargyl Benzoate, Ethyl Nitroacetate | Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate | High yield (86%), simple and inexpensive catalyst. | mdpi.com |

Utilizing Tetranitromethane-Triethylamine (TNM-TEA) Complex

A novel and highly effective method for synthesizing 5-nitroisoxazoles involves the reaction of electrophilic alkenes with a complex formed from tetranitromethane (TNM) and triethylamine (B128534) (TEA). researchgate.net This approach provides a direct route to functionalized 5-nitroisoxazoles in good to high yields. researchgate.net The reaction involves the heterocyclization of α,β-unsaturated compounds, including esters, with the TNM-TEA complex. researchgate.netfigshare.com

The interaction between TNM and TEA generates a reactive species that facilitates the heterocyclization. researchgate.net This method has been successfully applied to produce a range of 3-EWG-5-nitroisoxazoles, where EWG stands for an electron-withdrawing group. researchgate.net Given that this compound contains an electron-withdrawing ethyl carboxylate group at the C-3 position and a nitro group at the C-5 position, this synthetic route is particularly well-suited for its preparation. The reaction mechanism was revised based on X-ray data, confirming the formation of 5-nitroisoxazoles rather than the 3-nitro isomers previously reported. researchgate.net

Sustainable and Green Chemistry Approaches in Isoxazole Synthesis

In line with the principles of green chemistry, recent innovations in isoxazole synthesis focus on minimizing environmental impact. eurekaselect.com These approaches include the use of environmentally benign solvents, energy-efficient techniques, and recyclable catalysts. researchgate.netnanobioletters.com

Water has emerged as an attractive alternative to volatile organic solvents due to its low cost, non-toxicity, and safety. nih.gov Efficient syntheses of isoxazole derivatives have been developed in aqueous media, often without the need for a catalyst, which simplifies the work-up procedure and reduces waste. nih.gov Propylamine-functionalized cellulose (B213188) has been used as a biodegradable and reusable catalyst for the one-pot, three-component synthesis of isoxazol-5(4H)-ones in water at room temperature. mdpi.com

Energy-efficient methods such as ultrasound and microwave irradiation have also been successfully applied. mdpi.com Ultrasound-assisted synthesis can significantly reduce reaction times, increase yields, and allow for reactions to be carried out in green solvents like water. mdpi.com Similarly, microwave-assisted synthesis is recognized as a green technique that enhances reaction rates and leads to high selectivity and improved product yields compared to conventional heating. eurekaselect.comresearchgate.net

Table 2: Comparison of Green Synthesis Methods for Isoxazoles This table outlines various green chemistry techniques applied to the synthesis of isoxazole derivatives, highlighting their respective benefits.

| Green Chemistry Approach | Conditions / Reagents | Key Advantages | Source(s) |

|---|---|---|---|

| Aqueous Media | Water as solvent, catalyst-free | Environmentally benign, easier work-up, mild conditions, high yields. | nih.gov |

| Ultrasound Irradiation | Water as solvent, various catalysts (e.g., CAN) | Reduced reaction times (e.g., to 4 mins), increased yields (up to 95%), energy efficiency. | mdpi.com |

| Microwave Irradiation | Green chemistry protocol | Enhanced reaction rates, high selectivity, improved product yields. | eurekaselect.comresearchgate.net |

| Reusable Catalyst | Propylamine-functionalized cellulose in water | Recyclable, biodegradable catalyst, atom economy, energy saving, simple work-up. | mdpi.com |

Precursor Synthesis and Optimization Relevant to this compound

The synthesis of this compound fundamentally relies on the construction of the isoxazole ring, a process achievable through several synthetic routes. A common and effective strategy involves the 1,3-dipolar cycloaddition reaction. In the context of the target molecule, this would likely involve the reaction of a nitrile oxide with an appropriate dipolarophile.

A key precursor for forming the 3-carboxylate portion of the isoxazole is ethyl 2-chloro-2-(hydroxyimino)acetate. This compound serves as a precursor to ethoxycarbonylformonitrile oxide. The synthesis of ethyl 2-chloro-2-(hydroxyimino)acetate can be achieved from readily available starting materials such as glycine (B1666218) ester hydrochloride or ethyl acetoacetate. chemicalbook.comgoogle.com For instance, one method involves the reaction of glycine ester hydrochloride with hydrochloric acid and sodium nitrite (B80452) at low temperatures. chemicalbook.com Another approach starts with ethyl acetoacetate, which is reacted with sodium nitrite in acetic acid to yield ethyl (Z)-2-hydroxyiminoacetoacetate, followed by chlorination. google.com

The other crucial component for the synthesis is a precursor that introduces the 5-nitro group. The synthesis of 5-nitroisoxazoles is noted to be less common than that of their 3- or 4-nitro counterparts. researchgate.net One established method for introducing a nitro group at the 5-position involves the heterocyclization of electrophilic alkenes with tetranitromethane activated by a base like triethylamine. researchgate.net Therefore, a plausible precursor pathway would involve an electrophilic alkene that can react with the in-situ generated ethoxycarbonylformonitrile oxide.

Optimization of the reaction conditions is critical for maximizing yield and ensuring the correct regioselectivity of the final product. Key parameters that are often optimized include the choice of solvent, reaction temperature, and catalyst. For isoxazole synthesis involving nitro compounds, copper catalysts have been shown to be effective in controlling the reaction process. unifi.it The choice of base and solvent can also significantly influence the outcome, with various systems being screened to find the most efficient combination for the cycloaddition-condensation process. unifi.it The use of ultrasound irradiation has also been reported as an effective method for accelerating the synthesis of substituted isoxazoles and improving yields, often without the need for further purification. mdpi.com

Table 1: Precursor Synthesis Strategies

| Precursor | Starting Material(s) | Reagents | Key Transformation | Reference(s) |

|---|---|---|---|---|

| Ethyl 2-chloro-2-(hydroxyimino)acetate | Glycine ester hydrochloride | HCl, Sodium nitrite | Diazotization and chlorination | chemicalbook.com |

| Ethyl 2-chloro-2-(hydroxyimino)acetate | Ethyl acetoacetate | Sodium nitrite, Acetic acid, Sulphuryl chloride | Oximation followed by chlorination | google.com |

| 5-Nitroisoxazole moiety | Electrophilic alkene | Tetranitromethane, Triethylamine | Heterocyclization | researchgate.net |

Table 2: Optimization Parameters for Isoxazole Synthesis

| Parameter | Variation | Effect | Reference(s) |

|---|---|---|---|

| Catalyst | Copper(II) acetate | Controls condensation of activated nitro compounds | unifi.it |

| Catalyst | Pyridine | Accelerates one-pot synthesis of isoxazol-5(4H)-ones | mdpi.com |

| Solvent | Dichloromethane (CH₂Cl₂) | Used in ring-opening and intramolecular substitution | nih.gov |

| Solvent | Water | Environmentally friendly medium for cycloaddition | nih.gov |

| Energy Source | Ultrasound irradiation | Reduces reaction time and improves yield | mdpi.com |

| Base | Triethylamine | Used to generate nitrile oxides in situ | nih.gov |

Purification and Isolation Techniques for High Purity Synthesis

Achieving high purity of this compound is essential, and this is accomplished through a series of purification and isolation steps designed to remove unreacted starting materials, isomeric impurities, and other by-products.

Following the synthesis, the crude product is typically subjected to an aqueous work-up. This involves extracting the reaction mixture with an organic solvent such as ethyl acetate. nih.gov The organic layer is then washed sequentially with water and a brine solution to remove water-soluble impurities and salts. chemicalbook.com The organic phase is subsequently dried over an anhydrous drying agent, like magnesium sulfate (B86663) or sodium sulfate, to remove residual water before the solvent is evaporated under reduced pressure. nih.gov

Recrystallization is a widely used and effective method for purifying solid isoxazole derivatives. researchgate.net This technique involves dissolving the crude product in a minimal amount of a suitable hot solvent and then allowing the solution to cool slowly, which promotes the formation of high-purity crystals. researchgate.net

For liquid products or compounds that are difficult to crystallize, column chromatography is a common purification method. This technique separates compounds based on their differential adsorption onto a stationary phase, such as silica (B1680970) gel, allowing for the isolation of the desired product from impurities. nih.gov In some cases, particularly for isoxazole esters, vacuum distillation can be employed to purify the final product, especially if it is a thermally stable liquid.

The prevention and removal of isomers are critical considerations. For example, in the synthesis of related isoxazole carboxylates, specific acid and base washes are employed to eliminate by-products and unreacted starting materials that could co-distill with the product. nih.gov Careful control of reaction conditions, as detailed in the optimization section, is the primary strategy to avoid the formation of isomers in the first place. google.com

Table 3: Purification and Isolation Techniques

| Technique | Description | Purpose | Reference(s) |

|---|---|---|---|

| Extraction | Use of an organic solvent (e.g., ethyl acetate, ether) to separate the product from an aqueous reaction mixture. | Initial separation of the organic product from water-soluble impurities. | chemicalbook.comnih.gov |

| Washing | Sequential washing of the organic layer with water and brine. | Removal of residual acids, bases, and salts. | chemicalbook.com |

| Drying | Treatment of the organic solution with an anhydrous salt (e.g., MgSO₄, Na₂SO₄). | Removal of dissolved water from the organic solvent. | nih.gov |

| Evaporation | Removal of the solvent under reduced pressure using a rotary evaporator. | Concentration of the crude product. | chemicalbook.com |

| Recrystallization | Dissolving the solid in a hot solvent and cooling to form crystals. | High-purity isolation of solid compounds. | researchgate.net |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Purification of compounds from a mixture, applicable to both solids and liquids. | nih.gov |

| Vacuum Distillation | Distillation under reduced pressure. | Purification of high-boiling point liquids. | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Ethyl 5 Nitroisoxazole 3 Carboxylate

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly impacts the reactivity of the isoxazole (B147169) ring, making it a key site for chemical transformations.

Reduction Reactions to Amino Derivatives

The nitro group of ethyl 5-nitroisoxazole-3-carboxylate can be readily reduced to an amino group, yielding ethyl 5-aminoisoxazole-3-carboxylate. This transformation is a crucial step for further functionalization of the isoxazole core. researchgate.net Common methods for this reduction include catalytic hydrogenation. For instance, hydrogenation over palladium on carbon (Pd/C) is an effective method. researchgate.net The reduction can also be achieved using iron powder in a mixture of acetic acid and water. nih.gov This conversion to the amino derivative opens pathways to a variety of other substituted isoxazoles. researchgate.net

The resulting ethyl 5-aminoisoxazole-3-carboxylate is a valuable intermediate in organic synthesis. The amino group can participate in various reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-5 Position

The nitro group at the C-5 position of the isoxazole ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. rsc.orgresearchgate.net This is because the isoxazole ring is electron-deficient, a characteristic enhanced by the strongly electron-withdrawing nitro group, which activates the ring for nucleophilic attack. wikipedia.orgyoutube.com The SNAr mechanism typically involves a two-step addition-elimination process where a nucleophile attacks the carbon atom bearing the nitro group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com This intermediate is stabilized by the electron-withdrawing groups. libretexts.org Subsequently, the nitro group is eliminated, restoring the aromaticity of the isoxazole ring. libretexts.org

A wide range of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to the formation of various 5-substituted isoxazole derivatives. rsc.orgmdpi.com Research has demonstrated efficient protocols for the functionalization of the isoxazole ring through SNAr reactions, highlighting excellent chemical yields and mild reaction conditions. rsc.orgresearchgate.net For instance, 5-nitroisoxazoles smoothly react with various O,O-, N,N-, and S,S-bis(nucleophiles) to produce a diverse array of bis(isoxazole) derivatives in good yields. mdpi.com The reaction conditions can be optimized by varying bases, solvents, and temperature to achieve high yields of the desired substituted products. mdpi.com

| Nucleophile | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| O,O-bis(nucleophile) (e.g., hydroquinone) | bis(isoxazole) | Acetonitrile, room temperature | Good | researchgate.netmdpi.com |

| N,N-bis(nucleophile) (e.g., aliphatic diamines) | bis(isoxazole) | tBuOH, room temperature, 48h | Variable | mdpi.com |

| S,S-bis(nucleophile) (e.g., dithiols) | bis(isoxazole) | tBuOH, room temperature, 48h | Variable | mdpi.com |

Reactivity of the Isoxazole Ring System

The isoxazole ring itself possesses unique reactivity due to the presence of the weak N-O bond, making it susceptible to both ring-opening and ring-transformation reactions under specific conditions. researchgate.net

Ring-Opening Reactions

The isoxazole ring can undergo cleavage, particularly under reductive conditions. researchgate.net A common method for isoxazole ring opening is catalytic hydrogenation. mdpi.com For example, hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate over palladium on charcoal leads to the reductive opening of the isoxazole ring, forming an enaminone. mdpi.com This process involves the cleavage of the N-O bond. mdpi.com The resulting β-enaminones are versatile synthetic intermediates that can be used to construct other heterocyclic systems. mdpi.com

Ring-Transformation Reactions

Isoxazole rings can be transformed into other heterocyclic structures. For instance, isoxazolo[4,5-b]pyridines have been synthesized from 2-chloro-3-nitropyridines through an intramolecular nucleophilic substitution of the nitro group, which is a key step in the ring formation. beilstein-journals.org In some cases, base-promoted rearrangements, such as the Boulton–Katritzky rearrangement, have been observed in isoxazolo[4,5-b]pyridine (B12869654) derivatives. beilstein-journals.org These transformations highlight the utility of the isoxazole ring as a precursor for generating diverse and complex heterocyclic scaffolds.

Electrophilic and Nucleophilic Attack on the Heterocycle

The isoxazole ring in this compound is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitro and carboxylate groups. Conversely, the ring is activated towards nucleophilic attack. wikipedia.org As discussed in Section 3.1.2, nucleophilic attack predominantly occurs at the C-5 position, leading to the displacement of the nitro group. rsc.orgresearchgate.net

However, the isoxazole ring can also participate in cycloaddition reactions. For example, ethyl 4-nitro-3-phenylisoxazole-5-carboxylate, a related compound, has been shown to undergo a [4+2] cycloaddition reaction with a diene. rsc.org Furthermore, it can participate in 1,3-dipolar cycloadditions with diazoalkanes. acs.org These reactions demonstrate the ability of the isoxazole double bond to act as a dienophile or dipolarophile, leading to the formation of more complex fused ring systems. The regioselectivity of these cycloaddition reactions is influenced by the electronic properties of the substituents on the isoxazole ring.

Transformations at the Ester Functionality

The ester group at the C3 position of this compound is a key site for synthetic modification, allowing for its conversion into a variety of other functional groups. These transformations are fundamental in modifying the compound's properties for various applications in medicinal and materials chemistry.

The conversion of this compound to its corresponding carboxylic acid, 5-nitroisoxazole-3-carboxylic acid, is typically achieved through hydrolysis. This reaction can be catalyzed by either acid or, more commonly, a base.

Basic hydrolysis, also known as saponification, is an essentially irreversible process that involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). masterorganicchemistry.comlibretexts.org The reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the intermediate collapses, expelling the ethoxide (EtO⁻) leaving group to form the carboxylic acid. In the basic medium, the acidic proton of the carboxylic acid is promptly abstracted by a base to yield the highly stable carboxylate salt. masterorganicchemistry.com Final acidification of the reaction mixture with a strong acid (e.g., HCl) is required to protonate the carboxylate and isolate the free 5-nitroisoxazole-3-carboxylic acid. libretexts.org

Studies on related heterocyclic esters have demonstrated the feasibility of this transformation. For instance, various substituted isoxazole esters have been successfully hydrolyzed to their corresponding carboxylic acids using LiOH. researchgate.net Similarly, ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates undergo efficient hydrolysis with potassium hydroxide (KOH) in a dioxane-water solvent system. biointerfaceresearch.com

Table 1: Illustrative Conditions for Hydrolysis of Heterocyclic Esters

| Starting Material | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| Ethyl 3-amino-5-phenylisoxazole-4-carboxylate | LiOH | THF/H₂O | Not specified | 3-Amino-5-phenylisoxazole-4-carboxylic acid | 93 | researchgate.net |

| Ethyl 1-alkyl-5-chloro-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxylate | KOH | Dioxane/H₂O | Reflux, 3h | 1-Alkyl-5-chloro-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxylic acid | Not specified | biointerfaceresearch.com |

This table is for illustrative purposes, showing conditions for related compounds.

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from an alcohol (R'-OH). This reaction is typically catalyzed by an acid or a base and is an equilibrium process. To drive the reaction to completion, the alcohol reactant is often used in large excess, or the leaving alcohol (ethanol in this case) is removed as it forms.

A variety of catalysts can be employed to facilitate the transesterification of this compound. Scandium(III) triflate (Sc(OTf)₃) is an effective catalyst for the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts that enhance the nucleophilicity of the alcohol for acylation. organic-chemistry.org For specific applications, enzymatic catalysis can offer high selectivity under mild conditions. While specific studies on the transesterification of this compound are not prevalent, these general methods are widely applicable. organic-chemistry.org The synthesis of isopropyl 5-nitroisoxazole-3-carboxylate has been reported, indicating that other alkyl esters of this heterocyclic system are stable and accessible. mdpi.com

Table 2: Selected Catalysts for Transesterification of Esters

| Catalyst | Reactants | Conditions | Key Features | Reference |

| Sc(OTf)₃ | Ester, Alcohol | Boiling alcohol | Effective for methyl, ethyl, isopropyl, and allyl esters. | organic-chemistry.org |

| N-Heterocyclic Carbene (NHC) | Ester, Alcohol | Not specified | Organocatalytic; enhances alcohol nucleophilicity. | organic-chemistry.org |

| K₂HPO₄ | Ester, Methanol | Not specified | Mild conditions, tolerates various functional groups. | organic-chemistry.org |

| Silica (B1680970) Chloride | Ester, Alcohol | Not specified | Efficient heterogeneous catalyst. | organic-chemistry.org |

The ester functionality can be converted into an amide group, which is a common structural motif in biologically active molecules. derpharmachemica.com This transformation can be achieved through several routes. Direct amidation via aminolysis, where the ester is heated with an amine, is possible but often requires harsh conditions and may not be suitable for complex molecules.

A more common and efficient method involves a two-step sequence. First, the ethyl ester is hydrolyzed to 5-nitroisoxazole-3-carboxylic acid as described previously. Second, the carboxylic acid is activated and then reacted with a primary or secondary amine. researchgate.net Activation is typically accomplished by converting the carboxylic acid into a more reactive derivative, such as an acid chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for this purpose. google.com The resulting acid chloride readily reacts with an amine, even at low temperatures, to produce the desired amide in high yield.

Alternatively, peptide coupling agents can be used for the direct amidation of the carboxylic acid without isolating the acid chloride intermediate. Research on related nitro-imidazole systems has utilized phosphorus oxychloride (POCl₃) as a condensing agent to successfully synthesize amide derivatives from the corresponding carboxylic acid and various amines. derpharmachemica.com Studies on ethyl 4-nitro-3-phenylisoxazole-5-carboxylate have shown that it can react directly with nucleophiles like 1,3-diphenylguanidine (B1679371) to form the corresponding amide derivative. researchgate.net

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms, including the energetics and the transient species involved, is crucial for optimizing reaction conditions and predicting outcomes.

Kinetic and thermodynamic data for the specific transformations of this compound are not extensively documented in publicly available literature. However, general principles and studies on analogous systems provide insight.

Kinetic studies often involve monitoring the reaction progress under various conditions (e.g., temperature, concentration, catalyst loading) to determine rate laws and activation parameters. For instance, in a study on the allylic-allylic alkylation of Morita−Baylis−Hillman carbonates with 3,5-dimethyl-4-nitroisoxazole (B73060), researchers performed a detailed catalyst and solvent screening to optimize the reaction yield and enantioselectivity, which represents a practical kinetic investigation. acs.org Such screenings help in identifying the most efficient catalytic system and reaction parameters.

Computational chemistry offers a powerful tool for probing the thermodynamic aspects of a reaction. Theoretical calculations can determine the relative energies of reactants, products, intermediates, and transition states, providing values for the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction. udemedellin.edu.co These calculations can predict whether a reaction is favorable and can help elucidate the reaction pathway.

Table 3: Example of a Catalyst Screening for a Reaction Involving a Nitroisoxazole Derivative

| Entry | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (DHQD)₂PHAL | Toluene | 95 | 94 |

| 2 | (DHQ)₂PHAL | Toluene | 93 | 92 (opposite enantiomer) |

| 3 | Quinine | Toluene | <5 | N/A |

| 4 | (DHQD)₂PHAL | Dichloromethane | 96 | 93 |

| 5 | (DHQD)₂PHAL | Chloroform | 98 | 95 |

| 6 | (DHQD)₂PHAL | THF | 85 | 88 |

Source: Adapted from a study on the allylic-allylic alkylation of MBH carbonates with 3,5-dimethyl-4-nitroisoxazole. acs.org This table illustrates a kinetic screening approach.

The identification or postulation of transient species is fundamental to understanding a reaction mechanism.

For transformations at the ester group, such as saponification, the tetrahedral intermediate is the key species formed after the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon. masterorganicchemistry.com This intermediate is characterized by an sp³-hybridized carbon that was formerly the sp² carbonyl carbon. Its existence, though fleeting, is a cornerstone of the nucleophilic acyl substitution mechanism.

In reactions involving the isoxazole ring itself, other types of intermediates can be crucial. For example, the synthesis of isoxazoles often proceeds via a 1,3-dipolar cycloaddition reaction, where a nitrile oxide intermediate reacts with an alkene or alkyne. orgsyn.org In some cases, isoxazoline (B3343090) intermediates are formed which then undergo elimination to yield the aromatic isoxazole ring. orgsyn.org In the reaction of a related compound, ethyl 4-nitro-3-phenylisoxazole-5-carboxylate, with a binucleophile like 1,3-diphenylguanidine, a spiro nitronate intermediate was identified. researchgate.net

Computational methods are invaluable for characterizing the structures of both intermediates and transition states, which are often too unstable and short-lived to be observed experimentally. udemedellin.edu.co Calculations such as Intrinsic Reaction Coordinate (IRC) analysis can confirm that a calculated transition state structure indeed connects the reactant and product (or intermediate) along the reaction pathway. udemedellin.edu.co

Computational and Theoretical Studies on Ethyl 5 Nitroisoxazole 3 Carboxylate

Quantum Chemical Calculations of Electronic Structure.nih.govnih.govmdpi.com

Quantum chemical calculations are fundamental to understanding the electronic makeup of Ethyl 5-nitroisoxazole-3-carboxylate. Methods like DFT with specific basis sets, such as B3LYP/6-311++G(d,p), are employed to solve for the electron distribution and energy levels within the molecule. nih.gov These calculations yield optimized molecular geometry, atomic charges, and thermodynamic properties, providing a comprehensive electronic profile. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comajchem-a.com

A large energy gap suggests high stability and low reactivity, as more energy is required for electronic excitation. Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. ajchem-a.com This gap helps explain the charge transfer interactions that can occur within the molecule. irjweb.com Analysis of the FMOs for related nitro-containing heterocyclic compounds reveals how molecular interactions occur and defines the molecule's reactivity. materialsciencejournal.org From the HOMO and LUMO energy values, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to further quantify the molecule's reactivity. irjweb.comajchem-a.com

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: The values in this table are illustrative of the parameters calculated in a typical DFT study for heterocyclic compounds and are not specific experimental values for this compound.)

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. ajchem-a.com |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. ajchem-a.com |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | An indicator of molecular stability and reactivity. ajchem-a.com |

| Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. irjweb.com |

| Softness (S) | S = 1 / η | The reciprocal of hardness, indicating susceptibility to change. irjweb.com |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. ajchem-a.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | A measure of the energy lowering due to maximal electron flow. irjweb.com |

Molecular Electrostatic Potential (MEP) maps are visual tools used to understand the charge distribution and reactive sites of a molecule. irjweb.com These maps illustrate the electrostatic potential on the surface of the molecule, where different colors represent varying charge densities. Typically, red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. irjweb.com Blue areas signify regions of positive potential, which are electron-deficient and prone to nucleophilic attack. irjweb.com

For a molecule like this compound, the MEP map would likely show strong negative potential around the oxygen atoms of the nitro (NO₂) and carboxylate (COO) groups, highlighting them as nucleophilic centers. Conversely, positive potential might be located around the hydrogen atoms and parts of the isoxazole (B147169) ring, indicating sites for electrophilic interaction. This analysis is crucial for predicting how the molecule will interact with other reagents. materialsciencejournal.org

Conformational Analysis and Energetics.mdpi.com

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from the rotation around its single bonds. For this compound, key rotations would occur around the C-C and C-O bonds of the ethyl ester group. By performing a Potential Energy Surface (PES) scan, researchers can calculate the total energy for each conformation. semanticscholar.org This process identifies the lowest-energy conformer, which represents the most stable and populated three-dimensional structure of the molecule under normal conditions. semanticscholar.org Understanding the preferred conformation is essential as the molecule's shape influences its physical properties and how it can bind to other molecules.

Spectroscopic Property Predictions and Interpretations.nih.govmdpi.com

Computational methods are widely used to predict and interpret various types of spectra, which serve as fingerprints for molecular identification and characterization. nih.gov

Vibrational Modes: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching and bending of its chemical bonds. nih.gov These calculated frequencies can be correlated with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. nih.gov For this compound, specific vibrational modes for the N=O stretching of the nitro group, C=O of the ester, and vibrations of the isoxazole ring would be of particular interest.

NMR Shifts: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.govnih.gov These theoretical shifts are compared against experimental NMR data to validate the assigned structure. nih.gov Experimental data for a closely related compound, Isopropyl 5-nitroisoxazole-3-carboxylate, provides a benchmark for what would be expected for the ethyl ester. mdpi.com

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule. materialsciencejournal.org These transitions correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range and are often related to the promotion of an electron from the HOMO to the LUMO. nih.gov The calculated absorption maxima (λ_max) help in interpreting experimental UV-Vis spectra. mdpi.com

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for Isopropyl 5-nitroisoxazole-3-carboxylate (Note: This data is for a close analog and serves as a reference for theoretical predictions of this compound.) mdpi.com

| Nucleus | Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | CH (isoxazole) | 7.41 | singlet | - |

| ¹H | CH (isopropyl) | 5.36 | septet | 6.3 |

| ¹H | CH₃ (isopropyl) | 1.44 | doublet | 6.3 |

| ¹³C | C-NO₂ | 165.4 | - | - |

| ¹³C | C=O | 158.7 | - | - |

| ¹³C | C (isoxazole) | 157.3 | - | - |

| ¹³C | CH (isoxazole) | 102.5 | - | - |

| ¹³C | CH (isopropyl) | 72.0 | - | - |

| ¹³C | CH₃ (isopropyl) | 21.8 | - | - |

Reaction Pathway Modeling and Transition State Characterization.nih.gov

Computational chemistry allows for the detailed investigation of reaction mechanisms. By modeling the entire reaction pathway, researchers can calculate the energies of the reactants, products, and any intermediates and transition states. researchgate.net The characterization of the transition state is particularly important as its energy determines the activation energy barrier of the reaction, which in turn governs the reaction rate.

For this compound, the nitro group at the 5-position makes the isoxazole ring susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. mdpi.com Computational modeling could be used to explore the mechanism of such a reaction, for instance, with an O, N, or S-based nucleophile. This would involve locating the transition state structure for the nucleophilic attack and subsequent displacement of the nitro group, thereby providing a theoretical basis for its observed reactivity. mdpi.com

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent can significantly influence a molecule's properties and the outcome of a chemical reaction. sciepub.com Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent on the electronic structure, stability, and reactivity of a solute. sciepub.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments. For instance, studies on similar isoxazole formation reactions have shown that solvent polarity can alter the ratio of products formed (regioselectivity). sciepub.com Computational analysis of dipole moments and transition state energies in various solvents can rationalize these experimental observations, highlighting how the solvent can stabilize or destabilize reactants and transition states differently. sciepub.com

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 5 Nitroisoxazole 3 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of ethyl 5-nitroisoxazole-3-carboxylate. Analysis of one-dimensional (¹H and ¹³C) and multi-dimensional NMR data allows for the complete assignment of all proton and carbon signals, confirming the presence of the ethyl ester, the nitro group, and the isoxazole (B147169) ring system.

While a publicly available, fully assigned spectrum for this compound is not available, a predicted spectrum can be derived from established chemical shift ranges for similar isoxazole derivatives and functional groups. sciarena.comlibretexts.orglibretexts.org The ethyl group is characterized by a triplet from the methyl (CH₃) protons and a quartet from the methylene (B1212753) (CH₂) protons in the ¹H NMR spectrum, with corresponding signals in the ¹³C NMR spectrum. The lone proton on the isoxazole ring (H-4) is expected to appear as a singlet in a distinct downfield region. The quaternary carbons of the isoxazole ring and the carbonyl group would be identifiable in the ¹³C NMR spectrum. libretexts.orglibretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is predictive and based on typical chemical shift values for related structures. libretexts.orglibretexts.org

¹H NMR (in CDCl₃)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethyl) | ~1.4 | Triplet (t) |

| CH₂ (ethyl) | ~4.5 | Quartet (q) |

¹³C NMR (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃ (ethyl) | ~14 |

| C H₂ (ethyl) | ~63 |

| C-4 | ~110 - 120 |

| C-3 | ~155 - 160 |

| C=O (ester) | ~160 |

To unambiguously assign the predicted signals and confirm the molecular structure, multi-dimensional NMR experiments are employed. thieme-connect.de

COSY (Correlation Spectroscopy): This proton-proton correlation experiment would be used to confirm the coupling between the methyl and methylene protons of the ethyl group. A cross-peak between the signals at ~1.4 ppm and ~4.5 ppm would verify their connectivity. thieme-connect.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show a correlation between the CH₃ proton signal and the ~14 ppm carbon signal, the CH₂ proton signal and the ~63 ppm carbon signal, and the isoxazole H-4 proton signal with its corresponding carbon signal (~110-120 ppm). thieme-connect.de

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons and is crucial for identifying quaternary carbons and piecing the molecular fragments together. Key expected correlations include:

Correlations from the CH₂ protons (~4.5 ppm) to the carbonyl carbon (~160 ppm).

Correlations from the H-4 proton to the C-3 and C-5 carbons of the isoxazole ring, confirming the ring structure.

Correlations from the H-4 proton to the carbonyl carbon, solidifying the connection of the ester group at the C-3 position. thieme-connect.de

While solution-state NMR is standard for routine characterization, solid-state NMR (ssNMR) offers unique capabilities, particularly for distinguishing between isomers that may be difficult to differentiate otherwise. For this compound, a key application of ssNMR would be the definitive confirmation of the isoxazole ring structure versus a potential oxazole (B20620) isomer. nih.goviastate.edu

The ¹³C{¹⁴N} Rotational-Echo Double-Resonance (RESPDOR) experiment can function as an "attached nitrogen test." nih.goviastate.edu In this experiment, only carbon atoms covalently bonded to a nitrogen atom will produce a signal in the nitrogen-filtered spectrum. For the this compound structure, only one ring carbon (C-3) is directly bonded to the nitrogen atom. In contrast, a hypothetical ethyl 4-nitrooxazole-2-carboxylate isomer would show two ring carbons (C-2 and C-4) bonded to nitrogen. Therefore, the appearance of a single isoxazole carbon signal in the ¹⁴N-filtered ¹³C ssNMR spectrum would provide unequivocal proof of the isoxazole scaffold. iastate.edu

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound, the molecular formula is C₆H₆N₂O₅. bldpharm.com HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The precise mass measurement distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions. researchgate.netrsc.org

Calculated Exact Mass for HRMS Analysis

| Ion Formula | Calculated Exact Mass (m/z) |

|---|---|

| [C₆H₆N₂O₅ + H]⁺ | 187.03495 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The analysis of these fragments provides detailed structural information. While a specific fragmentation study for this compound is not documented, a plausible pathway can be proposed based on the known fragmentation of esters and nitro-heterocyclic compounds. researchgate.netresearchgate.netmiamioh.edu

A primary fragmentation step would likely involve the neutral loss of an ethoxy radical (•OC₂H₅) or an ethylene (B1197577) molecule via a McLafferty rearrangement if a gamma-hydrogen is accessible, though the former is common for ethyl esters. researchgate.netmiamioh.edu Subsequent fragmentations would likely involve the loss of stable small molecules such as carbon monoxide (CO), carbon dioxide (CO₂), and the nitro group (NO₂). Cleavage of the isoxazole ring itself would also be expected.

Plausible Fragmentation Pathway for this compound [M+H]⁺

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 187.03 | C₂H₄ (ethylene) | 159.01 | 5-nitroisoxazole-3-carboxylic acid ion |

| 187.03 | C₂H₅O• (ethoxy radical) | 142.01 | 5-nitroisoxazol-3-ylium-3-carbonyl ion |

| 159.01 | CO₂ | 115.01 | 5-nitroisoxazole ion |

| 142.01 | CO | 114.00 | 5-nitroisoxazole ion |

X-ray Crystallography

X-ray crystallography provides the most definitive structural evidence by determining the precise spatial arrangement of atoms in a single crystal. This technique yields detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions in the solid state.

A search of the crystallographic literature indicates that the specific crystal structure of this compound has not been reported. However, analysis of closely related structures, such as ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, provides insight into the type of structural features that would be revealed. researchgate.net In such structures, X-ray analysis confirms the planarity of the heterocyclic ring and reveals the dihedral angles between the ring and its substituents (e.g., the ester and nitro groups). It also identifies non-covalent interactions, such as hydrogen bonds or π-π stacking, which govern the molecular packing in the crystal lattice. researchgate.net

Illustrative Crystal Data for a Related Heterocyclic Compound: Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂N₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.5309 (3) |

| b (Å) | 7.3014 (2) |

| c (Å) | 12.6058 (3) |

| β (°) | 99.574 (1) |

| Volume (ų) | 1228.04 (5) |

| Z | 4 |

An X-ray crystallographic study of this compound would be expected to precisely define the geometry of the isoxazole ring, the conformation of the ethyl carboxylate group relative to the ring, and the orientation of the nitro group. This data would be invaluable for understanding its chemical reactivity and potential interactions in a biological or material science context.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

While a specific single-crystal X-ray diffraction study for this compound was not available in the searched literature, analysis of the closely related compound, Ethyl 5-phenylisoxazole-3-carboxylate, provides a robust model for its molecular conformation. researchgate.net The structural data for this analogue suggests that the core isoxazole ring and the ethyl carboxylate group are nearly coplanar. researchgate.net This planarity is a key feature of the molecule's conformation. researchgate.netresearchgate.net

In the case of Ethyl 5-phenylisoxazole-3-carboxylate, the molecule is almost planar, with the phenyl ring being inclined to the isoxazole ring by a very small angle of 0.5 (1)°. researchgate.net The ester group adopts an extended conformation and lies nearly in the same plane as the isoxazole ring. researchgate.net It is anticipated that this compound would adopt a similar planar conformation, as the nitro group's steric demand is comparable to that of a hydrogen atom on the phenyl ring, though its electronic influence differs significantly. The planarity can be distorted by intermolecular interactions in the crystal lattice. mdpi.com For other derivatives, such as those where the isoxazole ring is attached to other cyclic systems, envelope conformations have been observed. nih.gov

Table 1: Crystallographic Data for the Model Compound Ethyl 5-phenylisoxazole-3-carboxylate researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.9989 (12) |

| b (Å) | 5.6720 (8) |

| c (Å) | 23.085 (3) |

| β (°) | 96.069 (5) |

| Volume (ų) | 1040.6 (3) |

Crystal Packing Analysis and Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

The arrangement of molecules within a crystal is governed by a network of intermolecular interactions. In related isoxazole structures, weak intermolecular forces such as C—H⋯O and C—H⋯N hydrogen bonds, as well as π–π stacking, are crucial in defining the crystal architecture. nih.govnih.govnih.gov

For the model compound Ethyl 5-phenylisoxazole-3-carboxylate, molecules are linked into inversion dimers through pairs of C—H⋯O hydrogen bonds, where the carbonyl oxygen of the ester group acts as the acceptor. researchgate.net This interaction forms a distinct ring motif in the crystal structure. researchgate.net

In this compound, the highly electronegative nitro group is expected to be a dominant factor in the crystal packing. The oxygen atoms of the nitro group are strong hydrogen bond acceptors and would likely participate in C—H⋯O interactions. mdpi.comresearchgate.net Furthermore, in nitro-containing aromatic compounds, π–π stacking interactions are common, where the planar isoxazole rings could stack on top of each other. nih.gov These interactions, combined with weaker van der Waals forces, contribute to the formation of a stable three-dimensional supramolecular network. nih.govrsc.org

Vibrational Spectroscopy for Functional Group Analysis (e.g., detailed IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental for identifying the functional groups within a molecule. nih.gov For this compound, the spectrum would be characterized by vibrations of the ethyl ester, the nitro group, and the isoxazole ring.

The ethyl ester group would show a strong absorption band for the C=O stretching vibration, typically in the range of 1720-1740 cm⁻¹. The C-O-C stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region. Aldehyde derivatives of related heterocyclic compounds show carbonyl bands in the 1650–1680 cm⁻¹ range. tandfonline.com

The nitro group (NO₂) gives rise to two characteristic and intense stretching bands: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The isoxazole ring itself has characteristic vibrations, including C=N stretching (around 1580-1650 cm⁻¹), N-O stretching (around 1350-1450 cm⁻¹), and various ring stretching and deformation modes at lower frequencies. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1570 - 1500 |

| Symmetric Stretch | 1370 - 1300 | |

| Ester (COOC₂H₅) | C=O Stretch | 1740 - 1720 |

| C-O-C Asymmetric Stretch | 1300 - 1150 | |

| C-O-C Symmetric Stretch | 1100 - 1000 | |

| Isoxazole Ring | C=N Stretch | 1650 - 1580 |

| N-O Stretch | 1450 - 1350 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Patterns

Electronic spectroscopy using UV-Visible light provides information about the electronic transitions within a molecule, which are related to its conjugation system. wikipedia.org The chromophore in this compound comprises the isoxazole ring conjugated with both the carboxylate and the nitro groups.

Two primary types of electronic transitions are expected for this molecule: π → π* and n → π*. wikipedia.orglibretexts.org

π → π transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. libretexts.org For related aromatic and heterocyclic systems, these absorptions typically occur at shorter wavelengths (e.g., 200-300 nm). semanticscholar.orgmaterialsciencejournal.org

n → π transitions:* These are lower-energy, lower-intensity transitions that involve exciting an electron from a non-bonding orbital (the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital. libretexts.orgyoutube.com These transitions occur at longer wavelengths. youtube.com

The presence of the nitro group, a powerful auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted isoxazole. uobabylon.edu.iq The solvent can also influence the position of these absorption bands. wikipedia.org

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Range | Relative Intensity |

|---|---|---|---|

| π → π* | π (C=C, C=N) → π* | Shorter λ (e.g., < 300 nm) | High |

Ethyl 5 Nitroisoxazole 3 Carboxylate As a Synthetic Building Block and Precursor

Role in the Construction of Complex Organic Molecules

The isoxazole (B147169) ring, particularly when substituted with a nitro group, can be considered a "masked" functional group. It provides stability during certain synthetic steps and can be subsequently transformed into various other functionalities through ring-opening reactions. This strategy makes nitroisoxazole derivatives valuable precursors for complex organic molecules.

A key transformation is the reductive ring opening of the isoxazole core. For instance, related isoxazole derivatives can be converted into different structures through catalytic hydrogenation. The hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate over a palladium on charcoal (Pd/C) catalyst does not simply reduce the nitro group (in the case of the title compound) but can lead to a domino process of deoxygenation and reductive opening of the isoxazole N–O bond. mdpi.comresearchgate.net This process can transform the isoxazole into an enaminone, such as ethyl (Z)-2-amino-4-oxo-2-pentanoate. mdpi.comresearchgate.net This highlights the isoxazole's role as a precursor to linear, multifunctional compounds.

Furthermore, certain nitroisoxazoles are utilized as surrogates for other functional groups. For example, 3,5-dimethyl-4-nitroisoxazole (B73060) has been employed as a pronucleophile in allylic-allylic alkylation reactions. acs.org A significant feature of this class of reactants is the ability to chemically transform the isoxazole ring system into a carboxylic acid group. acs.org This positions the nitroisoxazole moiety as a synthetic equivalent of a dicarboxylic acid, enabling the construction of complex molecules bearing this important structural motif. acs.org

Table 1: Transformations of Isoxazole Derivatives in Complex Synthesis

| Starting Isoxazole Derivative | Reagents & Conditions | Resulting Structure/Functionality | Reference |

|---|---|---|---|

| Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate | H₂, Pd/C, various solvents | Ethyl (Z)-2-amino-4-oxo-2-pentanoate (an enaminone) | mdpi.comresearchgate.net |

| 3,5-Dimethyl-4-nitroisoxazole | Morita−Baylis−Hillman carbonates, nucleophilic catalysis | Dicarboxylic acid derivatives (after transformation) | acs.org |

Applications in Heterocyclic Synthesis (e.g., fused systems, other nitrogen-containing heterocycles)

The electron-deficient nature of the C4-C5 bond in nitroisoxazole carboxylates makes them excellent substrates for cycloaddition and annulation reactions, leading to the formation of various fused and spiro-heterocyclic systems. While research on Ethyl 5-nitroisoxazole-3-carboxylate is specific, the reactivity of its isomer, ethyl 4-nitro-3-phenylisoxazole-5-carboxylate, provides significant insight into the synthetic potential.

This related nitroisoxazole acts as a potent dienophile and dipolarophile. It readily participates in [4+2] cycloaddition reactions with dienes. For example, its reaction with 2,3-dimethylbuta-1,3-diene yields a tetrahydro-1,2-benzisoxazole derivative. rsc.org This adduct can be further converted to a dihydro derivative, demonstrating a pathway to fused isoxazole systems. rsc.org

Moreover, these electron-poor isoxazoles engage in 1,3-dipolar cycloadditions with diazoalkanes, expanding their utility in building other nitrogen-containing heterocycles. acs.org In another key reaction type, ethyl 4-nitro-3-phenylisoxazole-5-carboxylate reacts with nitrogen binucleophiles like benzamidine (B55565) or 1,3-diphenylguanidine (B1679371) to form spiro-annulated products. researchgate.net This spiro annellation process creates complex, three-dimensional heterocyclic structures, such as 1-oxa-2,6,8-triazaspiro[4.4]nonane derivatives. researchgate.net These reactions underscore the role of the nitroisoxazole core as a scaffold for generating diverse and complex heterocyclic frameworks.

Table 2: Synthesis of Fused and Spiro-Heterocycles from Nitroisoxazoles

| Reactant | Reagent Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Ethyl 4-nitro-3-phenylisoxazole-5-carboxylate | Diene (e.g., 2,3-dimethylbuta-1,3-diene) | Tetrahydro-1,2-benzisoxazole (Fused System) | rsc.org |

| Ethyl 4-nitro-3-phenylisoxazole-5-carboxylate | Diazoalkanes | Fused pyrazoline derivatives (via cycloaddition) | acs.org |

| Ethyl 4-nitro-3-phenylisoxazole-5-carboxylate | Nitrogen Binucleophiles (e.g., 1,3-diphenylguanidine) | 1-Oxa-2,6,8-triazaspiro[4.4]nonane (Spiro System) | researchgate.net |

Derivatization for Non-Biological/Non-Clinical Material Science Applications (e.g., polymers, sensors)

The functional handles on this compound make it a potential building block for novel materials, although direct applications in this area are not yet extensively documented. The nitro group is particularly significant, as it can be readily reduced to an amino group, which is a versatile precursor for polymerization and the synthesis of functional materials.

By analogy, other nitro-aromatic compounds are used to create materials with interesting optoelectronic properties. For example, ethyl 4-(butylamino)-3-nitrobenzoate undergoes a "one-pot" nitro-reductive cyclization to afford benzimidazole (B57391) derivatives. mdpi.com These benzimidazoles are known to possess fluorescent properties and have been investigated for applications in organic light-emitting diodes (OLEDs) and sensors. mdpi.com

A similar synthetic strategy could be envisioned for this compound. Reduction of its nitro group would yield Ethyl 5-aminoisoxazole-3-carboxylate. This amino-isoxazole derivative could then serve as a monomer or key intermediate for:

Polymer Synthesis: The amino group could be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The isoxazole ring incorporated into the polymer backbone could impart specific thermal properties or solubility characteristics.

Sensor Development: The amino group could be used to attach the isoxazole moiety to a signaling unit (a chromophore or fluorophore). The isoxazole's electron-rich or electron-poor nature and its ability to coordinate with metal ions could be exploited for chemosensors.

Luminescent Materials: Condensation of the derived amino-isoxazole with other aromatic aldehydes or ketones could lead to larger, conjugated systems with potential photoluminescent properties, similar to the benzimidazoles used in OLEDs. mdpi.com

These potential applications stem from the established reactivity of the nitro group and the inherent properties of the heterocyclic isoxazole core.

Catalytic Applications (e.g., as a ligand component, pre-catalyst in non-biological contexts)

Direct use of this compound as a catalyst in non-biological contexts is not prominently featured in the available literature. However, its molecular structure suggests potential for its derivatives to act as ligands in coordination chemistry and catalysis.

The isoxazole ring contains both nitrogen and oxygen atoms which, along with the oxygen atoms of the carboxylate group, are potential coordination sites for metal ions. By modifying the core structure, it is conceivable to design ligands for various catalytic processes. For example, the reduction of the nitro group to an amine, followed by reaction with a phosphorus-containing compound (like chlorodiphenylphosphine), could generate a P,N-bidentate ligand. Such ligands are widely used in asymmetric catalysis.

While reactions involving nitroisoxazoles often require catalysts, such as the palladium-catalyzed hydrogenation of isoxazole derivatives or the use of cinchona alkaloids for asymmetric alkylations, the isoxazole compound itself typically acts as the substrate rather than the catalyst or ligand. mdpi.comacs.org The development of this compound or its derivatives as components of catalytic systems remains an area for future exploration, leveraging the molecule's versatile functional groups and heterocyclic scaffold.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for Related Scaffolds

The development of novel and efficient synthetic methods for constructing the isoxazole (B147169) ring is a key area of ongoing research. While traditional methods like the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds remain valuable, contemporary research is focused on strategies that offer improved yields, scalability, and functional group tolerance.

One promising avenue is the exploration of one-pot syntheses, which streamline the reaction process and reduce waste. For instance, a novel one-pot method for creating 3,5-disubstituted isoxazoles from α,β-unsaturated ketones and hydroxylamine hydrochloride has been developed, utilizing Lewis acid catalysis to facilitate the intramolecular cyclization of an oxime intermediate. This approach demonstrates the potential for more efficient and atom-economical syntheses of isoxazole derivatives.

Furthermore, the synthesis of specifically substituted isoxazoles, such as ethyl 5-methylisoxazole-3-carboxylate, from precursors like ethyl 2-chloro-2-hydroxyiminoacetate and propargyl alcohol, highlights the modularity of isoxazole synthesis. Future research will likely focus on expanding the repertoire of these methods to access a wider diversity of isoxazole-based structures.

| Methodology | Description | Key Advantages |

| One-Pot Synthesis | Reaction of α,β-unsaturated ketones with hydroxylamine hydrochloride catalyzed by a Lewis acid. | Streamlined process, reduced waste, good to excellent yields. |

| Modular Synthesis | Reaction of functionalized precursors, such as ethyl 2-chloro-2-hydroxyiminoacetate and propargyl alcohol. | Allows for the introduction of specific substituents. |

| Cycloaddition Reactions | 1,3-dipolar cycloaddition of nitrile oxides with alkynes. | A fundamental and versatile method for isoxazole ring formation. |

Advanced Reactivity Studies under Novel Conditions

Investigating the reactivity of ethyl 5-nitroisoxazole-3-carboxylate under new and varied conditions is crucial for discovering novel transformations and applications. The chemical behavior of the isoxazole ring and its substituents can be significantly influenced by the reaction environment.

Future studies could explore the reactivity of the nitro group and the ester functionality under unconventional conditions, such as photochemical, electrochemical, or high-pressure regimes. These studies may reveal new reaction pathways, leading to the synthesis of novel derivatives that are inaccessible through traditional methods. For example, the selective reduction of the nitro group or its participation in cycloaddition reactions under specific catalytic systems could be of significant interest.

Moreover, the synthesis of various 5-substituted-3-(4-(N,N-dimethylamino)phenyl)isoxazole derivatives through the reaction of a chloroisoxazole precursor with different nucleophiles demonstrates the potential for post-synthetic modification of the isoxazole core. This suggests that this compound could serve as a platform for generating a library of related compounds through targeted reactions at its functional groups.

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms presents a significant opportunity to enhance the synthesis of this compound and its derivatives. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including improved safety, enhanced reaction control, and greater scalability. Given that nitration reactions can be hazardous, the improved safety profile of flow chemistry makes it an attractive option for the synthesis of nitro-containing compounds.

Automated synthesis systems can further accelerate the discovery and optimization of new isoxazole derivatives by enabling high-throughput screening of reaction conditions and building blocks. The integration of these technologies could lead to the rapid and efficient production of a diverse range of isoxazole-based molecules for biological screening and other applications. This would be particularly beneficial for creating libraries of compounds based on the reaction of this compound with various amines and hydrazines to produce amides and hydrazides.

Development of Novel Spectroscopic Probes or Characterization Techniques

Advancements in analytical techniques are essential for the detailed characterization of this compound and its reaction products. While standard techniques such as IR, NMR, and mass spectrometry are routinely used to confirm the structures of newly synthesized isoxazole derivatives, there is a continuous need for more sensitive and informative methods.

Future research could focus on the development of novel spectroscopic probes that are specifically designed to study the electronic properties and reactivity of the nitroisoxazole system. For instance, the use of specialized fluorescence or Raman spectroscopy techniques could provide deeper insights into the molecule's behavior in different chemical environments.

Furthermore, the development of new analytical methods for monitoring reactions in real-time, such as in-situ spectroscopy, would be highly valuable for optimizing reaction conditions and understanding reaction mechanisms. This would be particularly relevant for complex multi-step syntheses or for reactions conducted in flow chemistry systems.

Theoretical Insights Guiding Experimental Design

Computational chemistry and theoretical studies are becoming increasingly integral to the design and interpretation of chemical experiments. Density functional theory (DFT) calculations, for example, have been successfully used to study the mechanism and regioselectivity of the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, a key reaction for isoxazole synthesis. These theoretical studies have shown that the reaction proceeds through a concerted mechanism and that the regioselectivity is governed by the electronic properties of the reactants.

In the context of this compound, theoretical calculations could be employed to:

Predict its reactivity towards different reagents.

Elucidate the mechanisms of its reactions.

Guide the design of new catalysts for its synthesis and transformation.

Understand the structure-property relationships within a series of related isoxazole derivatives.

By providing a deeper understanding of the underlying principles that govern the behavior of this molecule, theoretical studies can help to rationalize experimental observations and guide the design of future research efforts in a more efficient and targeted manner.

Q & A

Q. What synthetic methodologies are employed for the preparation of Ethyl 5-nitroisoxazole-3-carboxylate, and how is the product validated?

this compound is synthesized via heterocyclization reactions, such as the treatment of electrophilic alkenes with tetranitromethane in the presence of triethylamine. The product is validated using 13C{1H} NMR spectroscopy (e.g., δ values in CDCl3 at 100.6 MHz) to confirm the nitro and ester functional groups. Additional characterization includes IR spectroscopy for nitro-group stretching vibrations (~1520 cm⁻¹) and mass spectrometry for molecular ion confirmation .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

- Skin protection : Use nitrile gloves inspected for integrity; employ proper glove removal techniques to avoid contamination .

- Respiratory protection : Use a P95 (US) or P1 (EU) respirator for particulate exposure; upgrade to OV/AG/P99 cartridges for higher protection .

- Environmental control : Prevent drainage contamination and ensure fume hood usage during synthesis. Dispose of waste via licensed facilities .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data points should be reported?

- 13C NMR : Report chemical shifts for the nitro group (~150 ppm) and ester carbonyl (~160 ppm) .

- IR spectroscopy : Highlight nitro symmetric/asymmetric stretching bands (1520–1350 cm⁻¹).

- Mass spectrometry : Confirm the molecular ion peak (e.g., m/z 226 for C₇H₈N₂O₅) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during nitro-group introduction?

- Stoichiometry : Adjust tetranitromethane equivalents to minimize side reactions.

- Temperature : Maintain 0–5°C during nitration to suppress decomposition.

- Catalysis : Screen Lewis acids (e.g., FeCl₃) to enhance regioselectivity.

- Monitoring : Use TLC (hexane:ethyl acetate, 3:1) or HPLC to track reaction progress .

Q. What strategies are effective in resolving discrepancies between theoretical and observed spectroscopic data for this compound?

- Computational validation : Compare experimental 13C NMR shifts with density functional theory (DFT) calculations to identify solvent effects or tautomeric forms.

- Crystallographic refinement : Use single-crystal X-ray diffraction (SHELXL) to resolve ambiguities in bond lengths and angles .

- Impurity analysis : Conduct LC-MS to detect trace by-products (e.g., unreacted intermediates) .

Q. How can single-crystal X-ray diffraction be utilized to confirm the molecular structure of this compound derivatives?

- Crystallization : Grow crystals via slow evaporation in dichloromethane/hexane.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.

- Refinement : Apply SHELXL for structure solution, reporting R1/wR2 values (< 0.05) and anisotropic displacement parameters. Compare with isoxazole derivatives (e.g., bond angle deviations < 2°) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility or stability data for this compound in different solvents?

- Controlled studies : Replicate experiments under standardized conditions (e.g., 25°C, inert atmosphere).

- Spectroscopic monitoring : Track decomposition via UV-Vis (λmax ~270 nm) in polar vs. non-polar solvents.

- Cross-referencing : Compare results with structurally similar nitro-isoxazoles (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) .

Methodological Recommendations

- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, humidity) to minimize variability.

- Safety compliance : Align disposal practices with EPA/DOT regulations for nitro-containing waste .

- Data reporting : Include crystallographic CIF files and NMR raw data in supplementary materials for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|